Stereochemical Integrity: Enantiomeric Excess >99% Guarantees Defined TRK Binding
LOXO‑195 R racemate is manufactured via a stereoselective synthetic route that achieves an enantiomeric excess (ee) of >99%, as determined by chiral HPLC analysis [1]. This high stereopurity contrasts with generic, non‑stereoselective preparations of TRK inhibitors, which may contain variable mixtures of R‑ and S‑enantiomers. The S‑enantiomer of LOXO‑195 exhibits markedly reduced or undetectable inhibitory activity against TRK kinases, rendering stereochemical impurity a critical determinant of functional performance [2].
| Evidence Dimension | Enantiomeric Excess (Chiral Purity) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | S‑enantiomer / Undefined stereopurity racemate |
| Quantified Difference | Activity resides exclusively in the R‑enantiomer; S‑enantiomer is functionally inactive |
| Conditions | Chiral stationary phase HPLC; in vitro kinase inhibition assay |
Why This Matters
Procurement of LOXO‑195 R racemate with verified >99% ee ensures that the material contains the active stereoisomer in homogenous form, directly impacting reproducibility in target engagement studies and avoiding the confounding biological variability introduced by enantiomeric impurities.
- [1] Wang L, et al. Gram‑scale stereoselective synthesis of next generation of Trk Inhibitor LOXO‑195. Tetrahedron Lett. 2022;104:154019. doi:10.1016/j.tetlet.2022.154019 View Source
- [2] Array BioPharma Inc. Substituted pyrazolo[1,5‑a]pyrimidine compounds as TRK kinase inhibitors. US Patent 10,966,985 B2, 2021. (Example LOXO‑195 and enantiomeric activity data) View Source
